DYRK1A Kinase Binding Affinity: Target Compound as the Foundational Scaffold for a Selective Inhibitor Series
The target compound corresponds to the initial hit 'thiadiazine 1' identified through a virtual screening campaign of 2.2 million lead-like compounds against a homology model of DYRK1A in the inactive DFG-out conformation. It inhibited DYRK1A with an IC50 of 9.41 µM and a dissociation constant (Kd) of 7.3 µM . Optimization of this scaffold through SAR at the 2-amino position yielded analogs with Kd values of 71–185 nM (approximately 40- to 100-fold improvement), and compound 3–5 induced human pancreatic β-cell proliferation at 5 µM while maintaining selectivity over DYRK1B and DYRK2 at 10 µM . This binding mode is distinct from conventional ATP-competitive DYRK1A inhibitors, targeting an inactive kinase conformation and offering a unique selectivity profile .
| Evidence Dimension | DYRK1A binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 7.3 µM (thiadiazine 1, parent scaffold) |
| Comparator Or Baseline | Optimized analogs in same series: Kd = 71–185 nM (compounds 3–12 and 3–15) |
| Quantified Difference | Optimized analogs exhibit ~40- to 100-fold higher binding affinity than the parent scaffold |
| Conditions | In vitro DYRK1A binding assay; homology model-based virtual screening; confirmed by experimental testing |
Why This Matters
For researchers initiating DYRK1A inhibitor development, procuring the exact parent scaffold (thiadiazine 1) is essential to establish baseline activity and validate the SAR path from the original hit (Kd 7.3 µM) to low-nanomolar leads, ensuring experimental reproducibility.
- [1] Kumar K, et al. Novel selective thiadiazine DYRK1A inhibitor lead scaffold with human pancreatic β-cell proliferation activity. Eur J Med Chem. 2018;157:1005-1016. View Source
